molecular formula C22H21IN2S B1658995 2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide CAS No. 6285-35-4

2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide

Cat. No. B1658995
CAS RN: 6285-35-4
M. Wt: 472.4 g/mol
InChI Key: IKAPOHKDZVIPFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide is a useful research compound. Its molecular formula is C22H21IN2S and its molecular weight is 472.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5551. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6285-35-4

Product Name

2-(p-Dimethylaminostyryl)-1-methylnaphtho(1,2-d)thiazolium iodide

Molecular Formula

C22H21IN2S

Molecular Weight

472.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C22H21N2S.HI/c1-23(2)18-12-8-16(9-13-18)10-15-21-24(3)22-19-7-5-4-6-17(19)11-14-20(22)25-21;/h4-15H,1-3H3;1H/q+1;/p-1

InChI Key

IKAPOHKDZVIPFQ-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C/C4=CC=C(C=C4)N(C)C.[I-]

SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=CC4=CC=C(C=C4)N(C)C.[I-]

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=CC4=CC=C(C=C4)N(C)C.[I-]

Other CAS RN

6285-35-4

Pictograms

Irritant

Origin of Product

United States

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